3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)-N-prop-2-ynylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[73003,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)-N-prop-2-ynylpropanamide is a complex organic compound featuring a unique structure that includes a difluorinated thiophene ring, a boron-nitrogen heterocycle, and a propynyl-substituted amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)-N-prop-2-ynylpropanamide typically involves multiple steps:
Formation of the Difluorinated Thiophene Ring:
Construction of the Boron-Nitrogen Heterocycle: The boron-nitrogen heterocycle can be synthesized through a series of reactions involving boronic acids or boron trifluoride (BF3) and nitrogen-containing compounds like azides or amines.
Coupling Reactions: The difluorinated thiophene and boron-nitrogen heterocycle are then coupled using palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira coupling, to form the core structure.
Introduction of the Propynyl Group: The final step involves the addition of the propynyl group to the amide nitrogen, typically using propargyl bromide in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to accommodate larger quantities of starting materials.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can target the boron-nitrogen heterocycle, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The difluorinated thiophene ring can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace one of the fluorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of boron-nitrogen reduced species
Substitution: Formation of substituted thiophene derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique electronic properties.
Biology
In biological research, the compound’s unique structure may allow it to interact with specific biomolecules, making it a potential candidate for drug development or as a probe in biochemical assays.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties, particularly in targeting diseases that involve specific molecular pathways.
Industry
In industry, the compound’s electronic properties could be harnessed in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Mechanism of Action
The mechanism by which 3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)-N-prop-2-ynylpropanamide exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. In electronic applications, its unique structure allows for efficient charge transport and light absorption, making it suitable for use in devices like OLEDs and OPVs.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluoro-α-(1H-1,2,4-triazolyl)acetophenone: This compound also features difluorinated aromatic rings and is used in various chemical applications.
Difluorobenzothiadiazole-based Conjugated Polymers: These polymers have similar difluorinated thiophene structures and are used in organic electronics.
Uniqueness
What sets 3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)-N-prop-2-ynylpropanamide apart is its combination of a boron-nitrogen heterocycle with a difluorinated thiophene ring and a propynyl-substituted amide group. This unique structure imparts distinct electronic and chemical properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C19H16BF2N3OS |
---|---|
Molecular Weight |
383.2 g/mol |
IUPAC Name |
3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)-N-prop-2-ynylpropanamide |
InChI |
InChI=1S/C19H16BF2N3OS/c1-2-11-23-19(26)10-8-14-5-6-15-13-16-7-9-17(18-4-3-12-27-18)25(16)20(21,22)24(14)15/h1,3-7,9,12-13H,8,10-11H2,(H,23,26) |
InChI Key |
PQDOJARDWWICEJ-UHFFFAOYSA-N |
Canonical SMILES |
[B-]1(N2C(=CC=C2CCC(=O)NCC#C)C=C3[N+]1=C(C=C3)C4=CC=CS4)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.